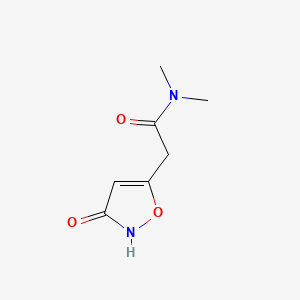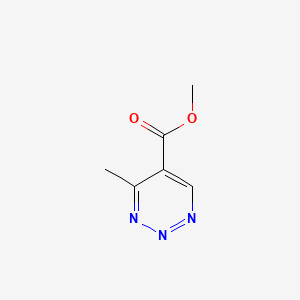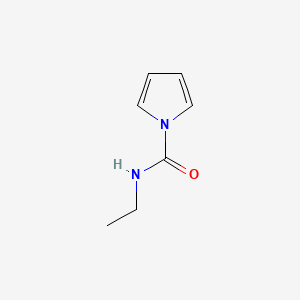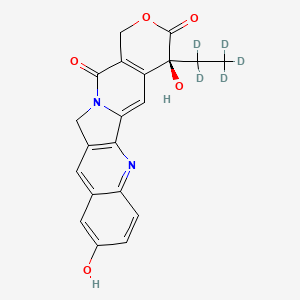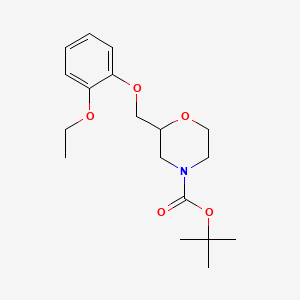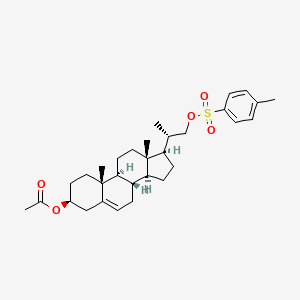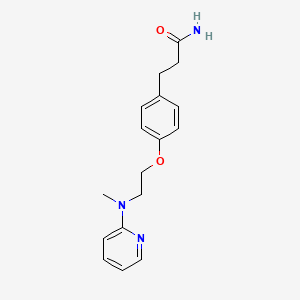
3-(4-((2-(Methyl(2-pyridinyl)amino)ethyl)oxy)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity : This compound and its derivatives have been utilized in synthesizing azole derivatives, which exhibited good antibacterial activity against certain bacteria like Rhizobium radiobacter (Tumosienė et al., 2012).
Application in Polymer Science : The synthesis of derivatives of this compound, such as 3-oxo-3-phenyl-N-(2-pyridyl)propanamide, has been reported for use as additives in polymers to resist photooxidation, highlighting its potential in material science applications (Hanna & Girges, 1990).
Anticonvulsant Applications : The compound has been studied for its structural properties in relation to anticonvulsant enaminones, indicating its potential application in the development of anticonvulsant drugs (Kubicki et al., 2000).
Muscle Relaxant and Anticonvulsant Activities : Certain derivatives have been evaluated for their muscle relaxant and anticonvulsant activities, suggesting their relevance in therapeutic applications (Tatee et al., 1986).
ADP-Ribosylation Studies : This compound has been used as a chemical probe to study ADP-ribosylation, particularly in the synthesis and evaluation of inhibitors of the human ADP-ribosyltransferase ARTD3/PARP3 (Lindgren et al., 2013).
Synthesis of HIV-1 Inhibitors : Derivatives of this compound have been synthesized and evaluated as specific HIV-1 reverse transcriptase inhibitors, indicating their importance in antiviral drug development (Wai et al., 1993).
Antifilarial Activity : Its derivatives have been synthesized and evaluated for their antifilarial activity, which is crucial in the development of treatments for parasitic diseases (Angelo et al., 1983).
Propiedades
IUPAC Name |
3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-20(17-4-2-3-11-19-17)12-13-22-15-8-5-14(6-9-15)7-10-16(18)21/h2-6,8-9,11H,7,10,12-13H2,1H3,(H2,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYJIYCWEDILNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CCC(=O)N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
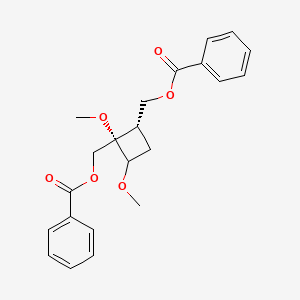

![(1S,2S,3R,4R)-2,3-difluorobicyclo[2.2.1]heptan-7-one](/img/structure/B590010.png)
